molecular formula C17H15N3O2 B2760520 N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide CAS No. 900338-88-7

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B2760520
CAS No.: 900338-88-7
M. Wt: 293.326
InChI Key: IQTPBSQLEBZFAG-UHFFFAOYSA-N
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Description

“N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in a five-membered ring . They are known for their high biological activity and stability . These derivatives have been found to have anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects . They are also used in agriculture as herbicides, insecticides, and plant protection agents .


Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as “this compound”, can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These are subsequently hydrolyzed in an aqueous methanol solution . The cleavage of the ester group results in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclodehydration, substitution, and hydrolysis . The cyclodehydration of unsymmetrical N,N′-diacylhydrazines leads to the formation of bromine-containing oxadiazoles . These are then substituted with diisopropyl iminodiacetate to yield ester derivatives . The ester derivatives are then hydrolyzed in an aqueous methanol solution to form the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be determined using various spectroscopic methods, including 1H and 13C NMR, and HRMS . These methods can provide information about the compound’s molecular structure, which can be used to infer its physical and chemical properties.

Scientific Research Applications

Antidepressant and Anticonvulsant Activities

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide derivatives have shown significant antidepressant and anticonvulsant activities. For instance, compounds similar to this compound demonstrated markedly higher antidepressant activity compared to standard drugs in tail suspension behavioral despair tests and protected against clonic seizures induced in mice models (Abdel-Aziz et al., 2009).

Use in Condensing Agents for Polymer Synthesis

Compounds related to this compound have been used as condensing agents in chemical syntheses, particularly in the production of polymers. For example, they have been employed in the synthesis of polyamides and polyureas under mild conditions (Saegusa et al., 1989).

Apoptosis Induction and Anticancer Properties

These compounds have shown potential as apoptosis inducers, which is a critical mechanism for anticancer therapies. They have been identified as having apoptosis-inducing activities, leading to the discovery of potential drugs targeting cancer cells (Cai et al., 2006).

Liquid Crystal Architectures

This compound derivatives have been used in the design of new liquid crystal architectures. Modifications of classic calamitic mesogens with oxadiazole structures have led to the development of materials with unique liquid crystalline properties, useful in various applications including displays and sensors (Zafiropoulos et al., 2008).

Antiplatelet and Antithrombotic Properties

These compounds have also exhibited antiplatelet and antithrombotic properties. Specific derivatives have shown inhibitory effects against platelet aggregation and possess serotonin antagonistic properties, which can be valuable in cardiovascular disease treatment (Bethge et al., 2005).

Future Directions

The future directions for the research and development of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and its derivatives could include further exploration of their biological activities and potential applications in medicine and agriculture. Additionally, new methods of synthesis could be developed to improve the efficiency and yield of the production process .

Properties

IUPAC Name

5-phenyl-N-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-15(18-12-11-13-7-3-1-4-8-13)17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTPBSQLEBZFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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